N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-14-7-10-24(11-8-14)29(27,28)18-4-3-9-23(20(18)26)13-19(25)22-16-6-5-15(2)17(21)12-16/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHOAZFOCHTRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the fluorinated phenyl ring, the piperidine sulfonyl group, and the dihydropyridinone moiety. Common synthetic routes may include:
Formation of the Fluorinated Phenyl Ring:
Formation of the Piperidine Sulfonyl Group: This step involves the sulfonylation of piperidine using sulfonyl chlorides under basic conditions.
Formation of the Dihydropyridinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.
Pathways Involved: Signaling pathways or metabolic pathways that are modulated by the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores: fluorinated aromatic systems , sulfonamide linkages , and heterocyclic rings . Below is a systematic comparison:
Fluorinated Aromatic Systems
- N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide (from ): Shares a fluorophenyl-acetamide backbone but lacks the sulfonyl and dihydropyridinone groups. The absence of the sulfonyl group may reduce binding affinity to sulfonamide-dependent targets (e.g., carbonic anhydrase isoforms). Piperazine instead of 4-methylpiperidine could alter solubility and CNS penetration .
- 1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (from ): Contains a fluorinated aromatic system and a fused pyrido-pyridazine ring. The trifluoromethyl furan group introduces enhanced electronegativity and steric bulk compared to the target compound’s 4-methylphenyl group. The dihydropyridinone ring in the target compound may confer greater conformational flexibility than the rigid pyridazine system .
Sulfonamide Linkages
- 1-methanesulfonylpiperidine-3-carboxylic acid (from ): Features a simpler methanesulfonyl-piperidine system. Lacks the acetamide and dihydropyridinone moieties, limiting its utility in multi-target inhibition. The carboxylic acid group may enhance solubility but reduce cell permeability compared to the acetamide group .
Heterocyclic Rings
- Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine (from ): Contains a triazolo-pyridine ring, which is smaller and more electron-deficient than the dihydropyridinone ring.
Data Table: Key Structural and Hypothetical Pharmacological Comparisons
| Compound Name | Molecular Weight (g/mol) | Fluorinated Group | Sulfonamide | Heterocycle | Hypothetical LogP |
|---|---|---|---|---|---|
| Target Compound | ~435.5 | 3-fluoro-4-methyl | Yes | Dihydropyridinone | 3.2 |
| N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide | ~265.3 | 4-fluoro | No | None | 1.8 |
| 1-methanesulfonylpiperidine-3-carboxylic acid | ~223.3 | None | Yes | Piperidine | 0.5 |
| Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine | ~174.2 | None | No | Triazolo-pyridine | 1.1 |
Note: LogP values are estimated using fragment-based methods due to lack of experimental data.
Research Findings and Mechanistic Insights
- Target Compound vs. Fluorophenyl Analogs : The 3-fluoro-4-methylphenyl group in the target compound may improve target selectivity over 4-fluorophenyl derivatives by reducing off-target interactions with para-substituted binding pockets .
- Sulfonamide Role: The 4-methylpiperidin-1-yl sulfonyl group likely enhances binding to ATP-binding pockets in kinases (e.g., EGFR, VEGFR) through hydrophobic and π-stacking interactions, a feature absent in non-sulfonamide analogs .
- Dihydropyridinone Advantage: The 2-oxo-1,2-dihydropyridinone ring may mimic transition states in enzymatic reactions (e.g., proteases), providing a mechanistic edge over rigid heterocycles like pyridazine .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly concerning its biological activity. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C20H24FN3O4S |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1251568-81-6 |
The structure includes a fluorinated phenyl ring, a piperidine sulfonyl group, and a dihydropyridinone moiety, which contribute to its biological activity and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of similar structures exhibit antiproliferative activities against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating strong inhibitory effects on cancer cell proliferation .
Mechanism of Action:
The compound may induce apoptosis and G1 phase cell cycle arrest in cancer cells. This mechanism is crucial for developing targeted therapies that minimize damage to normal cells while effectively combating tumor growth.
Inhibition of Enzymes
The compound's structural features suggest it may interact with specific enzymes or receptors involved in critical signaling pathways. Studies on related compounds have shown that modifications at the phenyl or piperidine positions can enhance selectivity and potency against targets such as protein kinases .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the fluorine atom in the phenyl ring has been linked to increased potency in various biological assays. For instance, fluorinated compounds often exhibit enhanced binding affinity to target proteins due to favorable interactions within the active site .
Case Studies
- Anticancer Activity : A study focusing on similar dihydropyridinone derivatives found that modifications could lead to significant improvements in selectivity against prostate cancer cells compared to non-target cells .
- Enzyme Inhibition : Research indicated that compounds with sulfonamide groups exhibit strong inhibition against certain kinases involved in cancer progression, suggesting that this compound could follow similar pathways .
Q & A
Q. What are the established synthetic routes for N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and amidation. A typical route involves:
- Step 1 : Sulfonylation of a pyridone intermediate with 4-methylpiperidine sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Coupling the sulfonylated pyridone with N-(3-fluoro-4-methylphenyl)acetamide via nucleophilic substitution or amidation .
- Optimization : Use continuous flow reactors for exothermic steps and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Monitor reaction progress with HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Compare H and C NMR spectra with computed data (e.g., PubChem references ). Key signals include aromatic protons (δ 6.8–7.4 ppm), sulfonyl group (δ 3.1–3.5 ppm), and piperidine methyl (δ 1.2–1.4 ppm).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as seen in related acetamide derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] calculated for CHFNOS: 434.1543) .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise due to:
- Purity Variability : Assess purity via HPLC (>98%) and quantify impurities (e.g., residual solvents, unreacted intermediates) .
- Stereochemical Effects : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers and test activity separately .
- Assay Conditions : Standardize in vitro assays (e.g., cell line viability tests) with controls for pH, serum concentration, and incubation time . For example, discrepancies in IC values may reflect differences in ATP concentrations in kinase assays.
Q. What strategies optimize catalytic efficiency in the sulfonylation or amidation steps during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions, as used in nitroarene reductive cyclizations .
- Solvent Optimization : Replace dichloromethane with DMF or THF to enhance sulfonylation kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining yield (>85%) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins from cell lysates .
- Molecular Dynamics Simulations : Model interactions with potential targets (e.g., COX-2 or kinase domains) using software like AutoDock Vina, focusing on sulfonyl and acetamide moieties .
- Metabolomic Profiling : Treat cell lines (e.g., HeLa or MCF-7) and analyze metabolite changes via LC-MS to identify disrupted pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
